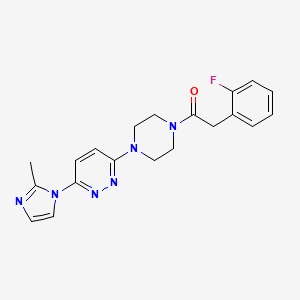

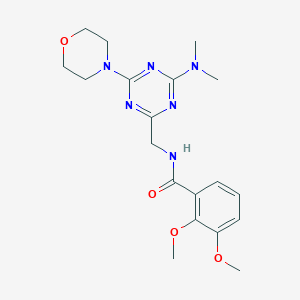

![molecular formula C18H18N2O4S B2839722 N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898419-88-0](/img/structure/B2839722.png)

N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of quinoline-8-sulfonamide . It has been identified as a potent modulator of the muscle isoform 2 of pyruvate kinase (PKM2), a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . The compound has been shown to reduce the intracellular pyruvate level in A549 lung cancer cells, impacting cancer cell viability and cell-cycle phase distribution .

Synthesis Analysis

The synthesis of this compound involves the use of molecular docking and molecular dynamics techniques . The compound was synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by X-ray diffraction, nuclear magnetic resonance (NMR), and infrared spectroscopy (IR) . Theoretical calculations on frontier orbitals, molecular electrostatic potential maps, and assignments were also performed .Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are related to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Wissenschaftliche Forschungsanwendungen

Diuretic and Hypertension Remedy

N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide and its derivatives have been studied for their potential use as diuretic agents and in the treatment of hypertension. One such derivative, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, possesses strong diuretic properties, suggesting its application as a new remedy for hypertension (Shishkina et al., 2018).

Synthesis of Heterocyclic Compounds

Research has explored efficient and simple routes for synthesizing various pyrrolo-/indolo[1,2-a]quinolines, including those related to this compound. These methods involve copper(I)-catalyzed formation of ynamide and subsequent silver(I)-assisted intramolecular hydroarylation, highlighting the chemical versatility and applicability of these compounds in synthesizing complex heterocyclic structures (Kiruthika, Nandakumar & Perumal, 2014).

Antibacterial Activity

Derivatives of this compound have been investigated for their antibacterial properties. For instance, various quinoxaline sulfonamides synthesized from 2-(4-methoxyphenyl)-quinoxaline have shown promising antibacterial activities against bacteria such as Staphylococcus spp. and Escherichia coli (Alavi, Mosslemin, Mohebat & Massah, 2017).

Antineoplastic Potential

Novel pyrrolo-quinoline derivatives, structurally related to this compound, have been synthesized as potential antineoplastic agents. These compounds exhibit cell growth inhibitory properties when tested against various cell lines, especially those derived from solid tumors, indicating their potential in cancer treatment (Ferlin, Gatto, Chiarelotto & Palumbo, 2000).

Electrochemical Applications

Research has also delved into the electrochemical properties of related compounds. For example, pyrrolo-quinoline quinone, a related compound, has been studied for its reversible electrochemical oxidation and reduction using a conductive polypyrrole film-coated electrode, indicating potential applications in electrochemical sensors and devices (Shinohara, Khan, Ikariyama & Aizawa, 1991).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-24-16-5-3-2-4-15(16)19-25(22,23)14-10-12-6-7-17(21)20-9-8-13(11-14)18(12)20/h2-5,10-11,19H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMPIVVKWWQQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

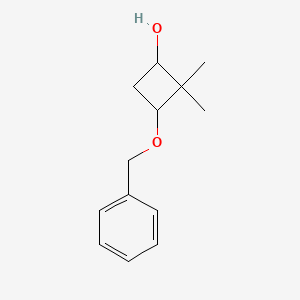

![TERT-BUTYL N-[(1S)-2-(METHANESULFONYLOXY)-1-PHENYLETHYL]CARBAMATE](/img/structure/B2839639.png)

![N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2839640.png)

![2-Pyridinamine,5-bromo-n-[(4-bromophenyl)methyl]-](/img/structure/B2839644.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(2-(trifluoromethyl)phenyl)methanone oxalate](/img/structure/B2839649.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methyl-N-phenylacetamide](/img/structure/B2839651.png)

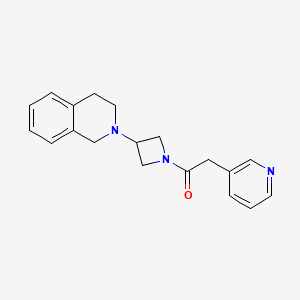

![N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B2839653.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-(dimethylamino)methylidene]piperazine-1-carboxamide](/img/structure/B2839656.png)

![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2839657.png)

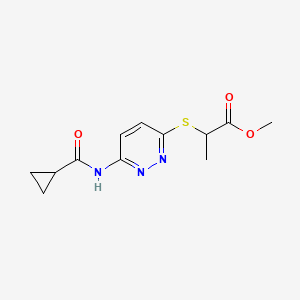

![(Z)-2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2839661.png)